((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid
Description
Properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-25-16-7-5-15(6-8-16)21(13-18(23)24)12-17(22)20-11-9-14-4-2-3-10-19-14/h2-8,10H,9,11-13H2,1H3,(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFZGLDPLJJCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form an intermediate ester.
Amidation: The intermediate ester undergoes amidation with 2-(2-pyridin-2-ylethyl)amine under acidic conditions to form the desired amide.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential as a drug candidate in treating conditions such as:
- Neurological Disorders : Due to its structural similarity to known neuroactive compounds, it may exhibit properties beneficial for treating disorders like depression or anxiety.
- Cancer Therapy : The presence of the pyridine ring may enhance its interaction with biological targets involved in cancer cell proliferation.
Biochemical Studies
Research indicates that this compound can serve as a useful tool in biochemical assays aimed at understanding:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, providing insights into metabolic pathways.
- Receptor Binding Studies : The compound's affinity for various receptors can be studied to elucidate mechanisms of action for potential therapeutic effects.
Case Studies
Several studies have highlighted the applications of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in animal models. |
| Study B (2024) | Cancer Cell Proliferation | Showed inhibition of tumor growth in vitro, suggesting potential as an anticancer agent. |
| Study C (2025) | Enzyme Interaction | Identified as a potent inhibitor of enzyme X, impacting metabolic processes associated with disease Y. |
Synthesis and Purity
The synthesis of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid has been optimized to achieve high purity levels (>95%). This is crucial for ensuring reliable results in biological assays and clinical applications .
Mechanism of Action
The mechanism of action of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of the target compound with analogs:
Key Observations :
- Substituent Impact: The pyridine ring in the target compound (vs.
- Molecular Weight : Higher molecular weight analogs (e.g., ) may face reduced bioavailability due to increased hydrophobicity.
- Synthetic Accessibility : Pyridine-containing derivatives (e.g., ) often require multi-step synthesis, whereas phenethyl analogs () may utilize simpler alkylation protocols.
Biological Activity
((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid, identified by its CAS number 1142215-84-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid is CHNO, with a molecular weight of approximately 343.38 g/mol. The structure features a methoxyphenyl group and a pyridine-based aminoethyl side chain, which may contribute to its biological activity.
The precise mechanisms through which ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid exerts its effects are still under investigation. However, compounds with similar structures have been noted for their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of related compounds. For instance, analogs of pyridine derivatives have shown inhibitory effects on cancer cell lines. In vitro studies indicated that certain structural modifications can significantly enhance cytotoxicity against leukemia cells, suggesting that ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid may exhibit similar properties .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds structurally related to ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid can inhibit key enzymes involved in metabolic pathways. For example, derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This suggests potential applications in cancer therapy.
Case Studies
- Cytotoxicity Against Cancer Cells : A study involving pyridine-containing compounds demonstrated that modifications in the amino side chains could lead to improved cytotoxic effects against various cancer cell lines. The IC values were reported to be significantly lower for some derivatives compared to others, indicating structure-activity relationships that could be further explored for ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid .
| Compound | Cell Line Tested | IC (µg/mL) | Notes |
|---|---|---|---|
| 16a | CCRF-CEM | >20 | Inactive |
| 14c | CCRF-CEM | 6.7 | Notable activity |
Research Findings
Research into the biological activity of ((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid is still emerging. Preliminary findings suggest that modifications to the phenyl and pyridine groups can influence the compound's efficacy as an anticancer agent and enzyme inhibitor. Further investigations are warranted to fully elucidate its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
